Product packaging for Methoxymethylphosphonic acid(Cat. No.:CAS No. 25028-52-8)

Methoxymethylphosphonic acid

Cat. No.: B1219652
CAS No.: 25028-52-8
M. Wt: 126.05 g/mol
InChI Key: MFGCWSYRYXMYKY-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Phosphonic Acids

Phosphonic acids are a class of organophosphorus compounds defined by the presence of a phosphonic acid functional group, which consists of a phosphorus atom bonded to a carbon atom, two hydroxyl (-OH) groups, and one phosphoryl oxygen (P=O). beilstein-journals.orgnih.govd-nb.info Their general formula is R-PO(OH)₂, where 'R' represents an alkyl or aryl group. wikipedia.org This structure makes them structural analogues of carboxylic acids and, more importantly, of phosphate (B84403) esters found in biological systems. beilstein-journals.orgnih.gov

Phosphonic acids are typically nonvolatile solids that are poorly soluble in organic solvents but soluble in water and alcohols. wikipedia.org They are diprotic acids, meaning they can donate two protons, which leads to the formation of phosphonate (B1237965) salts. d-nb.infowikipedia.org This high polarity and ability to ionize in water make them suitable for various applications, including as metal chelating agents, water treatment agents, and for the functionalization of surfaces. beilstein-journals.orgnih.govwikipedia.orgatamankimya.com Their structural similarity to phosphates allows them to be used as stable bioisosteres in medicinal chemistry, where they can mimic the role of phosphate groups in biological processes. wikipedia.org

Historical Development and Early Syntheses Relevant to Alkylphosphonic Acids

The history of organophosphorus compounds with a direct carbon-phosphorus bond dates back to the 19th century. A significant early step in the synthesis of alkylphosphonic acids was the preparation of their reactive precursors, the alkylphosphonic acid dichlorides. In 1873, August Wilhelm von Hofmann synthesized methylphosphonic acid dichloride by chlorinating methylphosphonic acid with phosphorus pentachloride. mdpi.com The parent methylphosphonic and ethylphosphonic acids were among the first compounds with a direct C-P bond to be created, synthesized via the oxidation of corresponding phosphines. mdpi.com

A foundational method for creating the crucial P-C bond is the Michaelis-Arbuzov reaction, developed by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov. wikipedia.orgmdpi.com This reaction, which involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide, became one of the primary methods for synthesizing phosphonate esters, the precursors to phosphonic acids. wikipedia.orgmdpi.com A related process is the Michaelis–Becker reaction. mdpi.com These early synthetic methodologies laid the groundwork for the production of a vast range of alkylphosphonic acids and their derivatives, with historical approaches and findings being summarized in comprehensive chemical encyclopedias like Houben-Weyl. thieme-connect.de

Structural Significance within Phosphonate Derivatives

The structure of methoxymethylphosphonic acid (MMPA) is fundamental to its utility, particularly in the synthesis of specialized derivatives. The core molecule itself has the chemical formula C₂H₇O₄P. globalchemmall.com

Table 1: Properties of this compound

Property Value
CAS Number 25028-52-8
Molecular Formula C₂H₇O₄P
Molecular Weight 126.048 g/mol
Density 1.447 g/cm³
Boiling Point 288°C at 760 mmHg
Flash Point 128°C

Data sourced from GlobalChemMall. globalchemmall.com

A key derivative is diethyl (methoxymethyl)phosphonate, an ester that functions as a versatile intermediate in organic synthesis. lookchem.com It is used in the preparation of various compounds, including those with biological activity for pharmaceuticals and agrochemicals. lookchem.com

Table 2: Properties of Diethyl (methoxymethyl)phosphonate

Property Value
CAS Number 32806-04-5
Molecular Formula C₆H₁₅O₄P
Molecular Weight 182.155 g/mol
Boiling Point 88°C at 6 mmHg
Density 1.066 g/cm³
Purity 97%

Data sourced from LookChem and CymitQuimica. lookchem.comcymitquimica.com

Detailed research has highlighted the structural significance of the this compound moiety as a molecular scaffold. acs.orgacs.org In a notable application, MMPA is used to create phosphonamidate prodrugs for the oral delivery of phenolic drugs like propofol (B549288). acs.orgmdpi.comresearchgate.net The synthesis involves converting diethyl (methoxymethyl)phosphonate into the highly reactive intermediate this compound dichloride. acs.org This dichloride is then reacted with a phenolic drug and an amino acid ester to form the final phosphonamidate prodrug. acs.org

The methoxymethyl group plays a crucial role in this application. Researchers have found that the electronic and steric effects of substituents on the MMPA moiety are rate-determining factors in the activation of the prodrug within the body. acs.org By modifying this part of the structure, the rate of drug release and the duration of its effect can be fine-tuned. acs.org This demonstrates that the specific structure of this compound is not merely a passive linker but an active component that imparts critical properties to its derivatives, making it a valuable tool in medicinal chemistry. acs.orgmdpi.com The structural analysis of various phosphonate derivatives confirms that the phosphonate group and its substituents are key determinants of molecular conformation and function. cdnsciencepub.comresearchgate.netacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7O4P B1219652 Methoxymethylphosphonic acid CAS No. 25028-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25028-52-8

Molecular Formula

C2H7O4P

Molecular Weight

126.05 g/mol

IUPAC Name

methoxymethylphosphonic acid

InChI

InChI=1S/C2H7O4P/c1-6-2-7(3,4)5/h2H2,1H3,(H2,3,4,5)

InChI Key

MFGCWSYRYXMYKY-UHFFFAOYSA-N

SMILES

COCP(=O)(O)O

Canonical SMILES

COCP(=O)(O)O

Other CAS No.

25028-52-8

Synonyms

methoxymethylphosphonic acid

Origin of Product

United States

Synthetic Methodologies for Methoxymethylphosphonic Acid and Its Precursors

Classical Approaches for Phosphonic Acid Synthesis

Classical methods for synthesizing phosphonic acids remain highly relevant and are frequently employed. These approaches typically involve the transformation of phosphonate (B1237965) esters or the direct functionalization of phosphorus-containing starting materials.

Hydrolysis of Phosphonate Esters

A primary and versatile route to phosphonic acids is the dealkylation or hydrolysis of their corresponding phosphonate esters. nih.govresearchgate.net This transformation can be achieved under various conditions, including acidic or basic catalysis, or through cleavage of the carbon-oxygen bond using specific reagents. nih.govresearchgate.net The choice of method often depends on the stability of other functional groups within the molecule. researchgate.net

Acid-catalyzed hydrolysis is a general and widely utilized method for converting dialkyl phosphonates into phosphonic acids. nih.govnih.govbeilstein-journals.org The process typically involves heating the phosphonate ester under reflux with a concentrated mineral acid, such as hydrochloric acid (HCl), in an aqueous solution. nih.govlibretexts.orgchemguide.co.uk The reaction proceeds through two consecutive hydrolysis steps to remove both alkyl groups from the ester. nih.gov

The mechanism begins with the protonation of the phosphoryl oxygen by a hydronium ion (H₃O⁺), which activates the phosphorus center for nucleophilic attack. libretexts.orgchemguide.co.uk A water molecule then attacks the phosphorus atom, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the phosphonic acid monoester, which then undergoes a second hydrolysis cycle to afford the final phosphonic acid. chemguide.co.uklibretexts.org The use of a large excess of water can drive the reversible reaction toward completion. libretexts.org

Table 1: General Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters

Parameter Description Source(s)
Reagent Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) nih.gov, libretexts.org, chemguide.co.uk
Solvent Water (often in large excess) libretexts.org
Temperature Reflux nih.gov, beilstein-journals.org, libretexts.org
Duration 1 to 12 hours, depending on the substrate nih.gov, beilstein-journals.org

| Mechanism Type | AAC2 (Acid-Catalyzed, Acyl-Oxygen Cleavage, Bimolecular) | researchgate.net |

Catalytic hydrogenolysis is a particularly mild and effective method for the deprotection of benzyl (B1604629) phosphonates to yield phosphonic acids. nih.govbeilstein-journals.org This technique is highly valued for its chemoselectivity, as it can cleave benzyl groups without affecting many other reducible functional groups when the correct catalyst is chosen. acsgcipr.org The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.govbeilstein-journals.orgresearchgate.net

The mechanism involves the adsorption of the benzyl phosphonate and hydrogen onto the surface of the metal catalyst. acsgcipr.org This facilitates the cleavage of the benzylic carbon-oxygen bond, resulting in the formation of the phosphonic acid and toluene (B28343) as a byproduct. acsgcipr.org An example relevant to the synthesis of precursors for methoxymethylphosphonic acid involves the preparation of a benzyloxymethylphosphonamidate intermediate, which can subsequently be debenzylated under mild conditions to yield the desired product. acs.org

Table 2: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Esters

Parameter Description Source(s)
Catalyst Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Raney-Nickel nih.gov, beilstein-journals.org, rsc.org
Hydrogen Source Hydrogen Gas (H₂), Tetrahydroxydiboron acsgcipr.org, researchgate.net
Solvent Ethanol, Water, Ethyl Acetate researchgate.net, rsc.org
Conditions Mild temperature and pressure (e.g., 50 °C, 1 atm H₂) rsc.org

| Key Feature | High chemoselectivity for O-benzyl group cleavage | acsgcipr.org |

The McKenna reaction is a widely favored method for preparing phosphonic acids from their dialkyl esters due to its mild conditions, high yields, and broad applicability. nih.govnih.govmdpi.com This two-step procedure first involves the conversion of the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate using bromotrimethylsilane (B50905) (BTMS). nih.govmdpi.com In the second step, this silyl (B83357) ester is easily solvolyzed with an alcohol (like methanol) or water to produce the final phosphonic acid. nih.govmdpi.com

This method has been instrumental in the synthesis of key intermediates. For instance, diethyl (methoxymethyl)phosphonate is treated with BTMS to selectively remove the ethyl groups, yielding a crude bis(trimethylsilyl)phosphonate. acs.org This intermediate can then be readily converted to this compound dichloride upon reaction with a chlorinating agent like oxalyl chloride. acs.org The efficiency of the McKenna reaction can be dramatically accelerated through microwave irradiation without compromising its high chemoselectivity. mdpi.com

Table 3: Steps of the McKenna Reaction for Phosphonic Acid Synthesis

Step Reagent(s) Intermediate/Product Key Characteristics Source(s)
1. Silylation Bromotrimethylsilane (BTMS) Bis(trimethylsilyl) phosphonate Efficient and mild conversion of alkyl esters to silyl esters. acs.org, nih.gov, mdpi.com

| 2. Solvolysis | Methanol (B129727) or Water | Phosphonic Acid | Rapid cleavage of the silyl ester to the final acid product. | nih.gov, mdpi.com, nih.gov |

Dealkylation using strong Lewis acids, particularly boron tribromide (BBr₃), is a clean and quantitative method for converting dialkyl phosphonates to phosphonic acids. researchgate.net This approach is especially useful for substrates that are too sensitive to withstand the harsh conditions of concentrated acid hydrolysis. researchgate.net The reaction proceeds by adding BBr₃ to the phosphonate ester under nonaqueous conditions, followed by methanolysis of the resulting intermediate to liberate the phosphonic acid. researchgate.net

The mechanism involves the coordination of the boron atom to the ester's phosphoryl oxygen, which activates the C-O bond for cleavage via an SN2 pathway. acsgcipr.org This process effectively removes various alkyl groups, including methyl, ethyl, and isopropyl, from the phosphonate ester. researchgate.net

Table 4: Dealkylation of Dialkyl Phosphonates with Boron Tribromide

Starting Material Type Reagent Key Outcome Source(s)
Dimethyl Phosphonates Boron Tribromide (BBr₃) Quantitative conversion to phosphonic acid. researchgate.net
Diethyl Phosphonates Boron Tribromide (BBr₃) Clean dealkylation under mild, nonaqueous conditions. researchgate.net
Diisopropyl Phosphonates Boron Tribromide (BBr₃) Effective for sterically hindered esters. researchgate.net
McKenna's Method (Bromotrimethylsilane-Mediated Dealkylation followed by Methanolysis)

Direct Synthesis from Phosphorous Acid (H₃PO₃)

Direct methods for synthesizing phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid moiety from phosphorous acid (H₃PO₃). nih.govbeilstein-journals.org This approach can be an efficient route, although it may sometimes lead to the formation of product mixtures.

Research has shown that heating phosphorous acid with formaldehyde (B43269) in a sealed reactor can produce a composition containing several phosphonates. google.com In one such preparation, the resulting mixture was found to contain hydroxymethylphosphonic acid as the major product, but also this compound, which constituted approximately 11% of the total phosphorus content. google.com This suggests that this compound can be formed directly, potentially as a byproduct or from impurities like methanol present in the formalin starting material. google.com

Table 5: Product Distribution from Reaction of Phosphorous Acid and Formaldehyde

Component Reactant/Product Percentage of Total Phosphorus Source(s)
Reactant 1 Phosphorous Acid - google.com
Reactant 2 Formaldehyde (formalin solution) - google.com
Product 1 di-(phosphonomethyl) formal ~23% google.com
Product 2 hydroxymethylphosphonic acid ~61% google.com
Product 3 This compound ~11% google.com

| Product 4 | phosphoric acid | ~5% | google.com |

Synthesis from Dichlorophosphine or Dichlorophosphine Oxide Precursors

The synthesis of phosphonic acids can be achieved through the hydrolysis of organophosphorus precursors such as dichlorophosphines (R-PCl₂) or dichlorophosphine oxides (R-P(=O)Cl₂). d-nb.infomendeley.combeilstein-journals.org This method is a direct route to the phosphonic acid functional group.

Dichlorophosphine oxides are generally prepared by the oxidation of the corresponding dichlorophosphine. dokumen.pub For instance, methylphosphonyl dichloride, a dichlorophosphine oxide, is produced by oxidizing methyldichlorophosphine (B1584959) with sulfuryl chloride (SO₂Cl₂). wikipedia.org A similar approach could theoretically be applied to prepare a this compound precursor, starting with methoxymethyldichlorophosphine.

The general reaction involves the vigorous hydrolysis of the dichlorophosphine oxide with water. beilstein-journals.orgwikipedia.org In the case of this compound, the hypothetical precursor, methoxymethylphosphonyl dichloride (CH₃OCH₂P(O)Cl₂), would react with water to yield this compound and hydrochloric acid.

General Reaction Scheme: CH₃OCH₂P(O)Cl₂ + 2H₂O → CH₃OCH₂P(O)(OH)₂ + 2HCl

This method is effective but must be handled with care due to the reactivity of the dichloride precursors and the generation of corrosive hydrochloric acid. wikipedia.org Methylphosphonyl dichloride, for example, is noted to be very toxic and reacts vigorously with water. wikipedia.org

Synthesis from Phosphonodiamide

Another synthetic pathway to phosphonic acids involves the hydrolysis of phosphonodiamides [R-P(=O)(NR₂)₂]. d-nb.infomendeley.combeilstein-journals.org This route can be particularly useful for creating chiral phosphonic acids. beilstein-journals.org The synthesis starts with a nucleophilic bis(dialkylamino)chlorophosphine, which reacts with an appropriate substrate to form the phosphonodiamide intermediate. beilstein-journals.org Subsequent acidic hydrolysis of the phosphonodiamide yields the final phosphonic acid. beilstein-journals.orgresearchgate.net

This strategy has been demonstrated in the creation of various phosphonic acids. beilstein-journals.org For this compound, the process would involve a phosphonodiamide intermediate, such as P-(methoxymethyl)-N,N,N',N'-tetraethylphosphonic diamide. Hydrolysis of this intermediate under acidic conditions would cleave the nitrogen-phosphorus bonds to form the phosphonic acid.

A related class of compounds, phosphonamidates, are also relevant. A phosphonamidate of this compound (MMPA) with propofol (B549288) and L-alanine ethyl ester has been synthesized and identified as an effective scaffold for drug delivery. lookchem.commdpi.comacs.org This demonstrates the successful synthesis and manipulation of the methoxymethylphosphonic core structure via amide linkages.

Table 1: General Steps for Phosphonic Acid Synthesis from Phosphonodiamide

Step Description Reactants Product
1 Formation of Phosphonodiamide Bis(dialkylamino)chlorophosphine, Methoxymethyl Grignard/Lithium Reagent P-(methoxymethyl)phosphonic diamide

Specialized Synthetic Routes for this compound and Analogs

Beyond general methodologies, specific strategies have been developed for the preparation of this compound and related organophosphorus compounds that serve as crucial intermediates.

Preparative Strategies for this compound

A common and highly effective method for preparing phosphonic acids is the dealkylation of their corresponding dialkyl phosphonate esters. d-nb.infomendeley.com The McKenna reaction, which utilizes bromotrimethylsilane (BTMS) followed by methanolysis or hydrolysis, is a favored procedure due to its mild conditions, high yields, and chemoselectivity. d-nb.infomendeley.commdpi.comnih.gov

A specific synthesis of this compound has been documented starting from dimethyl methylphosphonate (B1257008). iwu.edu The process involves refluxing dimethyl methylphosphonate with tert-butylamine. iwu.edu However, the most prevalent laboratory-scale synthesis for phosphonic acids is the dealkylation of a dialkyl phosphonate ester, such as Diethyl (Methoxymethyl)phosphonate. lookchem.com

The dealkylation can be achieved under harsh acidic conditions, typically by refluxing with concentrated hydrochloric acid. d-nb.infonih.gov

Reaction using HCl: CH₃OCH₂P(O)(OR)₂ + 2H₂O + HCl (conc.) → CH₃OCH₂P(O)(OH)₂ + 2R-OH

Alternatively, the McKenna reaction provides a much milder route. mdpi.comnih.gov

McKenna Reaction Steps:

Silylation: CH₃OCH₂P(O)(OR)₂ + 2TMS-Br → CH₃OCH₂P(O)(OTMS)₂ + 2R-Br

Methanolysis: CH₃OCH₂P(O)(OTMS)₂ + 2CH₃OH → CH₃OCH₂P(O)(OH)₂ + 2TMS-OCH₃

Microwave irradiation has been shown to dramatically accelerate the silyldealkylation step of the McKenna synthesis, often reducing reaction times from hours to minutes. mdpi.comnih.gov

Synthesis of Related Organophosphorus Intermediates

The synthesis of this compound relies on the availability of key organophosphorus intermediates, primarily its dialkyl esters. Diethyl (Methoxymethyl)phosphonate is a versatile intermediate used in various organic synthesis reactions. lookchem.com It is a precursor in the production of pharmaceuticals and agrochemicals. lookchem.com

The synthesis of dialkyl phosphonates often involves the Michaelis–Arbuzov reaction. For a related compound, alkyl methyl methylphosphonates were synthesized by treating mixed phosphites (prepared by transesterification) with methyl iodide. rsc.org A similar Michaelis-Arbuzov approach for diethyl (methoxymethyl)phosphonate would involve the reaction of triethyl phosphite (B83602) with chloromethyl methyl ether.

Michaelis-Arbuzov Reaction: P(OEt)₃ + CH₃OCH₂Cl → CH₃OCH₂P(O)(OEt)₂ + EtCl

Another important class of intermediates are phosphonamidates. The synthesis of a this compound (MMPA) phosphonamidate with propofol and L-alanine ethyl ester has been described as a prodrug for oral delivery. mdpi.comacs.orguva.es This demonstrates the synthesis of complex structures built upon the MMPA core.

Green Chemistry Principles in Organophosphorus Synthesis Relevant to this compound

The principles of green chemistry aim to make chemical processes more environmentally benign and sustainable. researchgate.netnih.gov In organophosphorus chemistry, this often involves designing solvent-free techniques, avoiding hazardous reagents, and improving energy efficiency. researchgate.netbohrium.com

Traditional organophosphorus synthesis can involve toxic intermediates like PCl₃ and generate significant waste. bohrium.com Green chemistry seeks to develop alternatives. researchgate.netresearchgate.net Key areas for improvement in phosphorus chemistry include:

Developing synthetic routes that start from more benign phosphorus sources, such as phosphoric acid, to avoid the high energy consumption and chlorinated byproducts associated with using white phosphorus. bohrium.com

Employing catalytic methods to improve efficiency and reduce waste. researchgate.net

Using energy-efficient techniques like microwave-assisted synthesis. mdpi.com

Designing solvent-free reaction conditions, which simplifies processes, reduces costs, and minimizes pollution. researchgate.net

The McKenna reaction for converting dialkyl phosphonates to phosphonic acids is a good example of a milder, more selective method compared to hydrolysis with concentrated acids. d-nb.infomendeley.com The development of a microwave-assisted BTMS (MW-BTMS) procedure further enhances its green credentials by dramatically reducing reaction times and energy consumption. mdpi.comnih.gov Applying this MW-BTMS method to the synthesis of this compound from its diethyl ester would represent a significant step towards a greener synthetic process.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in this compound Synthesis Benefit
Use of Milder Reagents Employing the McKenna reaction (TMS-Br) instead of concentrated HCl for dealkylation. mdpi.com Avoids highly corrosive acid, offers greater chemoselectivity, and proceeds under milder conditions. mdpi.com
Energy Efficiency Using microwave irradiation to accelerate the McKenna reaction. mdpi.comnih.gov Reduces reaction times from hours to minutes, lowering energy consumption. mdpi.comnih.gov
Atom Economy Utilizing catalytic methods where possible. researchgate.net Maximizes the incorporation of reactant atoms into the final product, reducing waste. dokumen.pub

| Safer Solvents/Solvent-Free | Performing reactions in less toxic solvents or under solvent-free conditions. researchgate.net | Reduces pollution, simplifies purification, and lowers costs. researchgate.net |

Chemical Reactivity and Mechanistic Studies of Methoxymethylphosphonic Acid and Derivatives

Hydrolysis and Dealkylation Mechanisms of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental transformation. mdpi.comnih.gov This process can be achieved under both acidic and basic conditions, and also through cleavage of the P-O-C bond using reagents like trimethylsilyl (B98337) halides. mdpi.comnih.gov The hydrolysis of phosphonate esters is a stepwise process due to the presence of two ester groups. mdpi.comnih.gov

Role of Oxophilic Silylation in McKenna's Reaction

The McKenna reaction provides a mild method for the dealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI), followed by hydrolysis or alcoholysis. beilstein-journals.orgnih.gov This method is particularly useful for substrates with sensitive functional groups that cannot withstand harsh acidic or basic conditions. nih.gov

The mechanism of the McKenna reaction involves an initial oxophilic attack of the phosphoryl oxygen atom on the silicon atom of the silyl (B83357) halide. beilstein-journals.orgnih.govresearchgate.net This silylation of the phosphoryl oxygen has been experimentally proven. nih.gov The bromide or iodide ion then acts as a nucleophile, attacking the alkyl group of the ester in a manner similar to the Arbuzov reaction, leading to the formation of a bis(trimethylsilyl) phosphonate intermediate. beilstein-journals.orgnih.govresearchgate.net Subsequent hydrolysis or alcoholysis of this intermediate yields the phosphonic acid. beilstein-journals.orgnih.gov The efficiency of the reaction is dependent on the halide, with TMSBr and TMSI being more effective than chlorotrimethylsilane (B32843) (TMSCl). beilstein-journals.org However, a mixture of TMSCl and sodium iodide can be used to achieve the desired transformation. beilstein-journals.org

Table 1: Key Steps in the McKenna Reaction Mechanism

StepDescription
1. Silylation The oxophilic phosphoryl oxygen attacks the silicon atom of bromotrimethylsilane, forming a silylated intermediate. beilstein-journals.orgnih.govnih.gov
2. Dealkylation The bromide anion nucleophilically attacks an alkyl group of the phosphonate ester, displacing the silylated phosphorus species. beilstein-journals.orgnih.gov
3. Second Silylation/Dealkylation The process repeats for the second ester group, yielding a bis(trimethylsilyl) phosphonate. beilstein-journals.orgnih.gov
4. Hydrolysis/Alcoholysis The bis(trimethylsilyl) phosphonate is treated with water or an alcohol to produce the final phosphonic acid. beilstein-journals.orgnih.gov

Pathways for Acid-Catalyzed Ester Hydrolysis

Acid-catalyzed hydrolysis of phosphonate esters is a common method for their conversion to phosphonic acids, often requiring strong acids like concentrated hydrochloric acid at reflux. beilstein-journals.org The reaction proceeds in two consecutive steps, with the cleavage of the second P-O-C bond often being the rate-determining step.

The mechanism is generally considered to be an SN2-type process involving the nucleophilic attack of a water molecule on the protonated phosphoryl group. nih.gov The rate of hydrolysis can be influenced by several factors, including the structure of the ester group and the substituents on the phosphorus atom. nih.govacs.org For instance, electron-withdrawing substituents tend to increase the reaction rate, while electron-releasing groups slow it down. The rate of hydrolysis can also show a complex dependence on acid concentration, sometimes exhibiting a maximum rate at a specific acid molarity, which suggests that factors beyond simple protonation, such as water activity and initial-state effects, are important. acs.org In some cases, intramolecular nucleophilic catalysis by a neighboring group, such as an amide, can significantly accelerate the hydrolysis rate in acidic conditions. acs.org

Stereochemical Aspects of Phosphonamidate Formation and Reactivity

Phosphonamidates are derivatives of phosphonic acids where one of the acidic hydroxyl groups is replaced by an amino group. When the phosphorus atom is bonded to four different substituents, it becomes a stereogenic center, leading to the existence of enantiomers or diastereomers. nih.govrsc.org

Diastereoselectivity in Phosphorus-Stereogenic Centers

The synthesis of phosphonamidates with a stereogenic phosphorus center often results in a mixture of diastereomers. rsc.org The biological activity of these stereoisomers can differ significantly, making the development of stereoselective synthetic methods a critical area of research. rsc.orgnih.gov For example, the different diastereomers of a phosphonamidate prodrug can exhibit varying rates of hydrolysis to the active compound. nih.govnih.gov The separation of these diastereomers can be achieved through chromatographic methods, allowing for the evaluation of the biological activity of individual stereoisomers. nih.govacs.org

Influence of Chiral Auxiliaries and Substrates in Asymmetric Synthesis

To control the stereochemical outcome of reactions at the phosphorus center, chiral auxiliaries are often employed. nih.govwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org In the context of phosphonamidate synthesis, a chiral auxiliary can be attached to the phosphorus atom to control the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer. nih.govchemrxiv.org After the desired stereocenter is established, the auxiliary can be removed. wikipedia.org

The use of chiral substrates, such as amino acids, in the synthesis of phosphonamidates also introduces diastereoselectivity. nih.govnih.govacs.org For instance, reacting a phosphonic acid derivative with the ethyl ester of L-alanine results in a mixture of two diastereomers, which can be separated and studied individually. nih.govacs.org The stereochemistry of the amino acid can influence the biological activity of the resulting phosphonamidate prodrug. nih.govacs.org Furthermore, organocatalytic methods using chiral catalysts, such as chiral phosphoric acids or bifunctional iminophosphoranes, have emerged as powerful tools for the asymmetric synthesis of P-stereogenic compounds, including phosphonamidates. nih.govresearchgate.netresearchgate.net These catalytic approaches offer an efficient and economical alternative to the use of stoichiometric chiral auxiliaries. nih.govnih.gov

Reaction Pathways Involving Methoxymethylphosphonic Acid as a Chemical Scaffold

This compound and its derivatives can serve as versatile chemical scaffolds for the synthesis of more complex molecules. figshare.comuva.esmedscape.comscilit.com The functional groups present in these compounds allow for a variety of chemical transformations, making them valuable building blocks in organic synthesis and medicinal chemistry. lookchem.commdpi.com

For example, the phosphonate moiety can be modified to create phosphonamidate prodrugs, which can improve the pharmacokinetic properties of parent drugs. nih.govfigshare.comuva.esscilit.com The synthesis of such prodrugs typically involves the activation of the phosphonic acid, for instance, by converting it to a phosphonic acid chloride, followed by reaction with an alcohol (such as a phenolic drug) and an amino acid ester. nih.gov

Furthermore, this compound derivatives can be used in the synthesis of various organophosphorus compounds. organic-chemistry.orggoogle.com For instance, diethyl (methoxymethyl)phosphonate can be used as an intermediate in the preparation of biologically active compounds and as a flame retardant. lookchem.com The reactivity of the P-H bond in related H-phosphinate compounds opens up pathways for functionalization to form P-C, P-N, and P-O bonds, leading to a diverse range of phosphonate derivatives. sciforum.net The methoxymethyl group itself can also be a site for chemical modification, although the primary reactivity often centers around the phosphorus atom. The ability to construct more complex molecules from simpler, readily available amino acid-based or other chiral building blocks is a key strategy in modern synthetic chemistry. nih.gov

Chemical Transformations of Self-Immolative Linkers

Self-immolative linkers (SILs) are molecular constructs designed to release a cargo molecule through a spontaneous, intramolecular cascade reaction following a specific triggering event. sigutlabs.com These linkers are crucial in drug delivery systems, where a controlled release of a therapeutic agent is required. sigutlabs.com The fragmentation process is typically based on mechanisms like the quinone methide cascade (1,6-elimination) or, more relevant to phosphonic acid derivatives, intramolecular cyclization reactions.

Phosphorus-based SILs, in particular, offer advantages over traditional carbamate (B1207046) linkers by allowing for the attachment of an additional substituent, which can be used to fine-tune the rate of self-immolation or to carry a second cargo molecule. mdpi.com A prominent example is the use of a this compound (MMPA) derivative as a delivery vehicle for the oral administration of the phenolic drug propofol (B549288). mdpi.comacs.org This approach is part of a broader strategy known as the ProTide technology, where a phosphate (B84403) or phosphonate group masks a drug's active site, often with an amino acid ester and an aryloxy component, to facilitate cell membrane transport. uva.es

The activation of these linkers, which can be initiated by enzymes, chemicals, or light, triggers a cascade of spontaneous reactions leading to the linker's fragmentation and subsequent drug release. mdpi.comuva.es For phosphoramidate-based linkers, the process often involves the initial cleavage of an ester group, for instance on an L-alanine ethyl ester moiety. acs.org This is followed by an intramolecular nucleophilic attack by the newly formed carboxylate group on the phosphorus center. uva.es This attack displaces the cargo molecule (e.g., a phenol) and forms a transient five-membered cyclic intermediate. uva.es This cyclic mixed anhydride (B1165640) is highly reactive and is quickly hydrolyzed, completing the release mechanism. uva.es

Studies on glycol-based phosphoramidate (B1195095) linkers, designed to release amine-containing cargoes, have shown that the nature of the amine (primary, secondary, or aromatic) significantly influences the reaction pathway. mdpi.com Photochemical activation of these linkers leads to the formation of intermediates. mdpi.com In some cases, stable cyclic intermediates are formed, but the final amine cargo is not successfully released, while in other cases, a sequential release of a phenolic group followed by the amine is observed. mdpi.com

Spectroscopic Monitoring of Intermediate Formation in Activation Pathways

The elucidation of the activation pathways of self-immolative linkers relies heavily on the detection and characterization of transient intermediates. researchgate.net Due to the phosphorus atom's unique properties, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for monitoring these chemical transformations in real-time. mdpi.comuva.es

Researchers have successfully used in-situ irradiation ³¹P NMR experiments to follow the activation of light-triggered ProTide analogues. researchgate.netresearchgate.net Upon photoactivation, the formation of cyclic intermediates can be detected within minutes, identified by characteristic new signals in the ³¹P NMR spectrum. mdpi.com For example, in a study of glycol-based linkers, the formation of specific intermediates was confirmed by distinct chemical shifts. mdpi.com The reaction to form intermediate 22 from dichloridate 20 and DMNB carbonate 19 showed a ³¹P-NMR signal at δP 4.7 ppm, while the corresponding intermediate 23 showed a signal at δP 0.08 ppm in CDCl₃. mdpi.com The subsequent reaction with an amine to afford the final linkers was also monitored by the appearance of new peaks corresponding to the diastereomeric products. uva.es

The proposed mechanism for many ProTides involves an unstable five-membered mixed anhydride cyclic intermediate. researchgate.net While this intermediate is often too elusive for direct NMR observation, its existence has been detected using mass spectrometry. researchgate.net In some studies, mass spectrometry coupled with gas-phase infrared spectroscopy has been employed to detect and characterize these elusive cyclic pentavalent phosphorane and cyclic acyl phosphoramidate intermediates, providing the first direct experimental evidence for their role in the activation pathway of ProTide prodrugs. researchgate.net This combination of spectroscopic methods provides a robust framework for distinguishing true self-immolation from other cargo-release processes. researchgate.net

Stability and Degradation Pathways (P-C bond cleavage under oxidative conditions)

The phosphorus-carbon (P-C) bond in phosphonates is generally characterized by its high thermodynamic stability, making it resistant to cleavage. However, under specific chemical conditions, particularly strong oxidation, this bond can be broken. nih.govresearchgate.net Understanding the stability and degradation pathways is critical for assessing the environmental fate and potential applications of compounds like this compound.

Studies on the oxidative cleavage of the C-P bond in aminophosphonates provide insight into potential degradation mechanisms. For example, the oxidation of 1-amino-1-(3,4-dihydroxyphenyl)methylphosphonic acid using a strong oxidizing agent like sodium periodate (B1199274) (NaIO₄) has been shown to result in the chemical cleavage of the C-P bond. nih.gov This process was investigated under both acidic and basic conditions using NMR, Electron Paramagnetic Resonance (EPR), and UV-Vis spectroscopy. nih.gov Such oxidative degradation pathways may be relevant for this compound if subjected to harsh oxidative environments.

Theoretical studies using density functional theory (DFT) have explored the mechanisms of nucleophilic displacement at the phosphorus center in various methylphosphonate (B1257008) esters, comparing the likelihood of P-O versus P-C bond cleavage. nih.gov These computational models revealed that the nature of substituents on the methyl group significantly influences the stability of transition states and intermediates, which in turn dictates the preferred cleavage pathway. nih.gov The results indicate that for unsubstituted dimethyl methylphosphonate, P-O bond cleavage is exclusively favored. nih.gov However, as electron-withdrawing chlorine atoms are sequentially added to the methyl group, the transition states leading to P-C bond cleavage are stabilized. nih.gov Consequently, the trichlorinated analogue is predicted to exclusively undergo P-C bond dissociation, while dichloromethylphosphonic acid derivatives represent a borderline case where P-C scission becomes a feasible, though not preferred, pathway. nih.gov

These findings suggest that while the P-C bond in this compound itself is expected to be highly stable, modifications to the methoxy (B1213986) group or the presence of powerful oxidizing agents could create conditions conducive to its degradation via P-C bond cleavage.

Table of Mentioned Compounds

Derivatization and Advanced Synthetic Architectures Incorporating Methoxymethylphosphonic Acid Moieties

Formation of Phosphonamidates and Related P-N Bonds

The synthesis of phosphonamidates from methoxymethylphosphonic acid is a key strategy, particularly for the development of prodrugs. These compounds are designed to improve the oral bioavailability of phenolic drugs. researchgate.netacs.orgnih.gov The general approach involves the activation of MMPA, followed by sequential coupling with a phenolic drug and an amino acid ester. acs.org

A common synthetic route starts with the methylation of diethyl (hydroxymethyl)phosphonate to yield diethyl (methoxymethyl)phosphonate. acs.org This is followed by the removal of the ethyl groups using bromotrimethylsilane (B50905) (TMSBr) to form a bistrimethylsilylphosphonate intermediate. acs.org This intermediate is then chlorinated with oxalyl chloride to produce the highly reactive methoxymethylphosphonic dichloride. acs.org The final phosphonamidate is assembled by a one-pot, three-component reaction where the dichloride is reacted first with a phenol (B47542) (e.g., propofol) and a base like triethylamine, followed by the addition of an amino acid ester, such as L-alanine ethyl ester. researchgate.netacs.org This method has been successfully applied to various phenolic drugs, demonstrating the versatility of MMPA as a delivery vehicle. researchgate.netacs.orgnih.gov

The resulting phosphonamidates often contain two chiral centers, one at the phosphorus atom and one at the α-carbon of the amino acid. mdpi.com The separation of these diastereomers can be achieved using techniques like supercritical fluid chromatography. mdpi.com The stereochemistry at the phosphorus center can significantly influence the biological activity of the resulting prodrug. mdpi.com

Table 1: Synthesis of Propofol-MMPA Phosphonamidates acs.org

EntryAmino Acid EsterProduct
1L-Alanine ethyl esterEthyl (2S)-2-[[(2,6-diisopropylphenoxy)(methoxymethyl)phosphoryl]amino]propanoate
2Glycine ethyl esterEthyl 2-[[(2,6-diisopropylphenoxy)(methoxymethyl)phosphoryl]amino]acetate
3L-Valine ethyl esterEthyl (2S)-3-methyl-2-[[(2,6-diisopropylphenoxy)(methoxymethyl)phosphoryl]amino]butanoate
4L-Phenylalanine ethyl esterEthyl (2S)-3-phenyl-2-[[(2,6-diisopropylphenoxy)(methoxymethyl)phosphoryl]amino]propanoate

Acyclic Nucleoside Phosphonates as Chemical Building Blocks

Acyclic nucleoside phosphonates (ANPs) are a critical class of compounds, many of which possess significant antiviral properties. rsc.orgfrontiersin.org While classical ANPs like Tenofovir and Adefovir are well-known, the methoxymethylphosphonate moiety can be incorporated to create novel analogs. researchgate.netsemanticscholar.org The synthesis of these building blocks typically involves coupling a suitably protected nucleobase with a side chain derived from this compound. rsc.orgd-nb.info

The synthesis of adenine-derived acyclic nucleoside phosphonates incorporating a methoxymethylphosphonate unit can be achieved through various synthetic strategies. A common method involves the N-alkylation of adenine (B156593) with a suitable electrophile containing the phosphonate (B1237965) group. For instance, a new phosphonate derivative of 9-(5-hydroxymethylfuran-2-yl)adenine was synthesized in a multi-step sequence starting from adenosine. researchgate.net Although this specific example does not use MMPA directly, the synthetic logic is applicable. A hypothetical route towards an MMPA-adenine derivative could involve the reaction of adenine with a methoxymethylphosphonate synthon bearing a leaving group. The synthesis of related adenine-containing ANPs often utilizes a Mitsunobu reaction or direct coupling of the heterocyclic base as a key step. researchgate.net

The introduction of fluorine into nucleoside analogues can significantly alter their biological properties, often enhancing metabolic stability and receptor binding interactions. mdpi.comnih.gov The synthesis of fluorinated nucleoside analogues is a well-established field, with methods focusing on either direct fluorination of a pre-formed nucleoside or the condensation of a fluorinated sugar moiety with a nucleobase. mdpi.comnih.gov

While direct examples of fluorinated analogues of this compound nucleosides are not prominent in the searched literature, the established synthetic blueprints for creating fluorocarbanucleosides can be adapted. rsc.orgworktribe.com For example, a synthetic strategy could involve the preparation of a fluorinated alcohol containing the methoxymethylphosphonate backbone, which is then coupled to a nucleobase. Key fluorination methodologies, such as the use of (diethylamino)sulfur trifluoride (DAST) on a suitable hydroxyl precursor, could be employed to introduce the fluorine atom regioselectively. mdpi.com The resulting fluorinated methoxymethylphosphonate acyclic nucleoside would be a novel compound class with potential therapeutic applications. mdpi.comnih.gov

Synthesis of Adenine-Derived Phosphonates

Design and Synthesis of Phosphorus-containing Calixarenes and Related Supramolecular Scaffolds

Calixarenes are macrocyclic compounds that serve as scaffolds for building complex host-guest systems and catalysts. nih.govrsc.org The incorporation of phosphorus-containing groups, such as phosphonates, onto the calixarene (B151959) framework imparts unique complexing properties. rsc.orgresearchgate.net

The synthesis of phosphonated calixarenes typically involves the reaction of a parent calixarene with a phosphorus-containing reagent. mdpi.com For instance, chiral phosphorus-containing calix acs.orgarenes have been synthesized via the Mitsunobu reaction of a tetrahydroxycalixarene with an enantiomerically pure phosphino-containing alcohol. mdpi.comsemanticscholar.org To incorporate a this compound moiety, one could envision a similar approach. A plausible synthetic route would involve the functionalization of the lower rim (the phenolic hydroxyl groups) of a calix acs.orgarene. This can be achieved by reacting the calixarene with a derivative of this compound, such as methoxymethylphosphonic dichloride, in the presence of a base. Alternatively, an Arbuzov-type reaction could be employed, where a halogenated calixarene derivative is reacted with a trialkyl phosphite (B83602), followed by modification of the resulting phosphonate ester to introduce the methoxymethyl group. These phosphorus-functionalized calixarenes are promising as molecular platforms for creating novel bioactive compounds and selective ion receptors. mdpi.comsemanticscholar.org

Table 2: Potential Synthetic Routes to MMPA-Functionalized Calixarenes

Starting MaterialReagentKey Reaction Type
p-tert-Butylcalix acs.orgareneMethoxymethylphosphonic dichloride / BasePhosphonylation
Brominated Calix acs.orgareneTrimethyl phosphite, followed by functionalizationArbuzov Reaction
p-tert-Butylcalix acs.orgareneDiethyl (hydroxymethyl)phosphonate / Mitsunobu conditions, followed by methylationMitsunobu Reaction

Development of α-Phosphonosulfonate Derivatives

α-Phosphonosulfonates are compounds that contain both a phosphonic acid and a sulfonic acid group attached to the same carbon atom. These derivatives are of interest as they can act as mimics of biological phosphates. semanticscholar.org The tetrahedral geometry and interatomic distances of alkyl phosphonic acids and alkyl sulfonic acids are quite similar. mdpi.comsemanticscholar.org

The synthesis of α-phosphonosulfonate derivatives often involves the reaction of an α-lithiated phosphonate with a sulfuryl chloride or a similar sulfur electrophile. While a direct synthesis starting from this compound is not explicitly detailed in the provided search results, a feasible approach can be proposed based on known transformations of α-aminophosphonates and related compounds. nih.govnih.govrsc.org A potential synthetic pathway could involve the deprotonation of a suitably protected methoxymethylphosphonate ester at the α-carbon using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting carbanion with sulfur dioxide (SO₂) and subsequent oxidation to afford the α-phosphonosulfonate. The stereochemistry of the carbon center in these compounds has been shown to be critical for their biological activity. semanticscholar.org

Synthesis of β- and γ-Oxa Isosteres of Related Phosphonates

Isosteric replacement is a common strategy in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound. The synthesis of β- and γ-oxa isosteres involves replacing a methylene (B1212753) group (CH₂) at the β or γ position relative to the phosphorus atom with an oxygen atom. This modification can alter the conformation and polarity of the molecule. ugent.benih.govbeilstein-journals.orgnih.gov

The synthesis of β-oxa isosteres of methoxymethylphosphonate can be adapted from methodologies used for similar compounds like fosmidomycin. ugent.be A general approach involves the O-alkylation of a hydroxymethylphosphonate derivative. For example, diethyl (hydroxymethyl)phosphonate can be deprotonated with a strong base such as sodium hydride (NaH), and the resulting alkoxide can be reacted with an appropriate electrophile. To create the methoxymethylphosphonate β-oxa isostere, the alkoxide of diethyl (hydroxymethyl)phosphonate would be reacted with chloromethyl methyl ether.

A synthetic scheme for a β-oxa isostere is depicted below:

Step 1: Deprotonation of diethyl (hydroxymethyl)phosphonate with sodium hydride in an aprotic solvent like THF.

Step 2: Addition of chloromethyl methyl ether to the resulting alkoxide.

Step 3: Purification of the resulting diethyl ((methoxymethoxy)methyl)phosphonate.

The synthesis of γ-oxa isosteres follows a similar logic, but with a longer linker. For example, reacting the alkoxide of diethyl (hydroxymethyl)phosphonate with a two-carbon electrophile containing a leaving group, such as 2-bromoethyl methyl ether, would introduce the oxygen atom at the γ-position. ugent.be These isosteres represent interesting structural variations of MMPA for biological evaluation.

Advanced Spectroscopic and Analytical Characterization Methods Applied to Methoxymethylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds like Methoxymethylphosphonic acid. weebly.com By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—it is possible to map the molecular structure in detail.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For this compound (HO)₂P(O)CH₂OCH₃, the spectrum is expected to show two distinct signals corresponding to the two different proton environments: the methylene (B1212753) protons (P-CH₂-O) and the methyl protons (O-CH₃).

The methylene protons adjacent to the phosphorus atom are expected to appear as a doublet due to coupling with the ³¹P nucleus. The methyl protons, being isolated from other protons by the oxygen atom, should appear as a singlet. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and phosphorus atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant
-OCH₃ 3.4 - 3.8 Singlet N/A

Note: Predicted values are based on typical ranges for similar functional groups.

Carbon (¹³C) NMR Analysis

Carbon (¹³C) NMR spectroscopy identifies the different carbon environments within the molecule. This compound has two unique carbon atoms: the methylene carbon (P-CH₂) and the methyl carbon (O-CH₃). Each will produce a distinct signal in the ¹³C NMR spectrum. docbrown.info The chemical shift of the methylene carbon is significantly influenced by its direct attachment to both a phosphorus atom and an oxygen atom. Similar to ¹H NMR, the signal for the methylene carbon is expected to be split into a doublet due to coupling with the ³¹P nucleus.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 55 - 60 Singlet

Note: Predicted values are based on typical ranges for similar functional groups. researchgate.net

Phosphorus (³¹P) NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

Phosphorus (³¹P) NMR is a highly effective and direct technique for analyzing phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. oxinst.commagritek.com

For structural elucidation , a ³¹P NMR spectrum provides a definitive confirmation of the phosphorus environment. weebly.comchemrxiv.org this compound would exhibit a single resonance in its proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of alkylphosphonic acids. researchgate.net The precise chemical shift value is sensitive to solvent, pH, and concentration but provides a crucial piece of the structural puzzle. chemrxiv.orgtorvergata.it

For reaction monitoring , ³¹P NMR is exceptionally powerful. researchgate.net The synthesis of this compound can be tracked in real-time by observing the disappearance of the signal corresponding to the phosphorus-containing starting material and the simultaneous appearance and growth of the product's characteristic signal. uva.esmagritek.com This allows for the optimization of reaction conditions and the determination of reaction completion and purity without the need for sample isolation. researchgate.netmagritek.com

Table 3: Typical ³¹P NMR Chemical Shift Range

Compound Class Typical Chemical Shift (δ, ppm)

Note: Chemical shifts are relative to an external standard of 85% H₃PO₄. weebly.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. frontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. frontiersin.orgnih.gov The analysis is typically performed in the negative ion mode, where the phosphonic acid readily loses a proton to form the [M-H]⁻ ion. This allows for the accurate determination of the molecular weight.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ parent ion is fragmented to produce characteristic daughter ions. mdpi.comopenagrar.de

Table 4: Expected ESI-MS Data for this compound (Molecular Formula: C₂H₇O₄P, Molecular Weight: 126.05 g/mol )

Ion Description Expected m/z
[M-H]⁻ Deprotonated molecule 125.00
[M-H-CH₂O]⁻ Loss of formaldehyde (B43269) 95.00

Coupled MS-Infrared Spectroscopy for Intermediate Characterization

The coupling of mass spectrometry with infrared (IR) spectroscopy, often performed on trapped ions in the gas phase, is a powerful method for the unambiguous characterization of complex molecules and reaction intermediates. nih.gov While MS provides the mass of an ion, gas-phase IR spectroscopy provides its vibrational fingerprint, which is directly related to its molecular structure and functional groups. researchgate.netlongdom.orgmpg.de

In the context of this compound synthesis, this hyphenated technique would be invaluable for identifying transient or unexpected intermediates. If a reaction monitoring study by MS detects an ion of unknown structure, its identity can be confirmed by measuring its IR spectrum. By comparing the experimental IR spectrum with calculated spectra for potential isomers, a definitive structural assignment can be made. This approach allows for a deep mechanistic understanding of the formation of this compound, confirming the presence of key functional groups (e.g., P=O, P-O-C, C-O) in intermediates that may be difficult to isolate or characterize by other means.

Chromatographic Separations

Chromatographic techniques are fundamental in the separation and analysis of this compound from various samples. The choice of method depends on the analyte's properties, the complexity of the matrix, and the specific analytical goal, such as quantification or chiral resolution.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and polar compounds like phosphonic acids. sielc.com Reversed-phase HPLC (RP-HPLC) is a common mode employed for the separation of these analytes. nih.gov

Method development for phosphonic acids often involves optimizing the mobile phase composition and pH to achieve adequate retention and separation. For instance, a mobile phase consisting of a dilute acid, such as phosphoric acid, can be used with a C18 column. mjcce.org.mk The acidic mobile phase suppresses the ionization of the phosphonic acid groups, leading to better retention on the nonpolar stationary phase. Detection is typically achieved using a UV detector, especially if the molecule contains a chromophore, or more universally with a mass spectrometer (LC-MS). nih.govmdpi.com

The analysis of phosphonic acids, including MMPA, can be challenging due to their high polarity. To address this, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation selectivity. For example, a Primesep SB column, which has both reversed-phase and anion-exchange properties, has been successfully used for the separation of various phosphonic acids. sielc.com This approach allows for tailored retention and resolution by adjusting the mobile phase's ionic strength and organic modifier content.

Table 1: HPLC Method Parameters for Phosphonic Acid Analysis

Parameter Description Reference
Column Primesep SB (reversed-phase anion-exchange) sielc.com
Mobile Phase Water, Acetonitrile (ACN), and Phosphoric Acid sielc.com
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) sielc.com

When this compound is part of a chiral molecule, separating its enantiomers is essential for understanding its biological activity and efficacy. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient resolutions compared to normal-phase HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier like methanol (B129727) or ethanol. afmps.be The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid analyses. nih.gov Chiral resolution is achieved by using a chiral stationary phase (CSP), with polysaccharide-based CSPs being the most commonly employed for a wide range of compounds. chromatographyonline.com

The choice of organic modifier and the use of additives are critical for optimizing chiral separations in SFC. afmps.be For acidic compounds like phosphonic acid derivatives, acidic additives such as trifluoroacetic acid (TFA) may be incorporated into the mobile phase to improve peak shape and selectivity. afmps.be The ability to couple different columns in tandem, either chiral and achiral or two different chiral columns, further enhances the separation capabilities for complex mixtures containing multiple stereoisomers. afmps.be

Table 2: Key Aspects of Chiral SFC for Pharmaceutical Analysis

Feature Importance in Chiral Resolution Reference
Mobile Phase Supercritical CO2 with organic modifiers (e.g., methanol) afmps.be
Stationary Phase Chiral Stationary Phases (CSPs), often polysaccharide-based chromatographyonline.comchromatographyonline.com
Additives Acidic or basic additives to improve peak shape and selectivity afmps.be
Advantages High speed, efficiency, and reduced use of toxic solvents chromatographyonline.com

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. osti.gov Since phosphonic acids like MMPA are non-volatile, they require derivatization to increase their volatility before GC analysis. osti.gov Common derivatization methods include methylation and silylation. osti.gov

Methylation, for instance, can be achieved using reagents like trimethyloxonium (B1219515) tetrafluoroborate, which converts the acidic phosphonic acid into its more volatile methyl ester. osti.gov This allows for separation on a standard nonpolar GC column, such as a DB-5MS. osti.gov Another approach is pentafluorobenzylation, which creates derivatives that are highly sensitive for detection by electron capture or negative chemical ionization mass spectrometry (NCI-MS). mdpi.comresearchgate.net

GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification of the analytes. osti.gov The mass spectrometer can be operated in various modes, such as electron ionization (EI) for library matching or chemical ionization (CI) for enhanced molecular ion information. mdpi.com For trace analysis, detectors like the flame photometric detector (FPD), which is selective for phosphorus-containing compounds, can be utilized. mdpi.com

Table 3: GC Derivatization and Analysis Parameters for Phosphonic Acids

Parameter Description Reference
Derivatization Methylation (e.g., with trimethyloxonium tetrafluoroborate) or Pentafluorobenzylation osti.govmdpi.com
GC Column Typically a nonpolar capillary column (e.g., DB-5MS) osti.gov
Injector Temperature e.g., 250 °C osti.gov
Oven Program Temperature ramp (e.g., 40 °C to 300 °C) osti.gov
Detector Mass Spectrometry (MS) in EI or NCI mode, Flame Photometric Detector (FPD) mdpi.comosti.govmdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

X-ray Diffraction Analysis for Absolute Configuration Determination and Structural Insights

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org When a single crystal of a this compound derivative can be grown, single-crystal XRD provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orgacs.org This method is considered the gold standard for unambiguous structure elucidation.

The process involves irradiating a crystal with a beam of X-rays and measuring the angles and intensities of the diffracted beams. wikipedia.org This diffraction pattern is unique to the crystal's internal structure and allows for the calculation of a three-dimensional electron density map, from which the atomic positions can be determined. wikipedia.orgsci-hub.se

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information. rsc.orgrigaku.com While more complex, it is possible to determine the crystal structure from high-quality powder diffraction data, often guided by computational methods like periodic Density Functional Theory (DFT) calculations. rsc.org XRD analysis is crucial not only for confirming the chemical structure but also for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Table 4: Principles and Applications of X-ray Diffraction Analysis

Aspect Description Reference
Principle Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. wikipedia.orgsci-hub.se
Sample Type Single crystals for precise structure determination; powder samples for phase identification and structure refinement. wikipedia.orgrigaku.com
Information Obtained Atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing, and polymorphic form. wikipedia.org
Instrumentation X-ray diffractometer with a monochromatic X-ray source and a detector. wikipedia.org

Coordination Chemistry and Materials Science Applications of Phosphonic Acids, Including Methoxymethylphosphonic Acid Analogues

Role as Ligands in Metal-Ligand Complexes

The phosphonic acid group (-PO(OH)₂), characterized by a phosphorus atom bonded to a carbon atom and three oxygen atoms (one double bond and two hydroxyl groups), is a cornerstone of their function as ligands. beilstein-journals.orgd-nb.info This functional group's ability to engage in coordination or iono-covalent bonds with metal ions is a defining feature. beilstein-journals.org

Phosphonic acids are recognized as effective chelating agents, capable of binding tightly to divalent and trivalent metal ions. wikipedia.org This chelation is a Lewis acid-base reaction where the ligand (a Lewis base) donates a pair of electrons to the metal ion (a Lewis acid), which possesses empty orbitals. uni-siegen.demsu.eduwebassign.net The stability of the resulting metal complexes often increases with the number of phosphonic acid groups on the ligand molecule. wikipedia.org The introduction of an amine group into the phosphonate (B1237965) molecule can further enhance its metal-binding capabilities. wikipedia.org

The coordination environment around the metal ion is influenced by factors such as the size of the metal ion, steric interactions between ligands, and electronic interactions between the metal and the ligands. uni-siegen.de The phosphonic acid functional group can exhibit different binding motifs depending on the conditions. For instance, studies have shown that the binding of phenylphosphonic acid on a cobalt oxide surface can transition from a tridentate to a bidentate chelation as the surface coverage increases. science.gov

The reaction between metal precursors and organophosphonic acids leads to the formation of metal phosphonates. mdpi.com These materials are inorganic-organic hybrid polymers constructed from the coordination of phosphonate ligands to metal ions, resulting in extended structures of varying dimensionalities. researchgate.net The synthesis of these materials can be achieved through methods like direct precipitation, similar to the formation of metal phosphates. mdpi.comuantwerpen.be

The nature of the phosphonic acid, including whether it is a mono- or diphosphonic acid, and the identity of the metal precursor are crucial factors that influence the structure and properties of the resulting metal phosphonate. mdpi.comuantwerpen.be For example, the reaction of divalent metals like zinc(II) with phenylene and bisphenylene phosphonic linkers results in structures that are dependent on the length of the aryl linker. mdpi.comuantwerpen.be In some cases, the use of a solubilizing agent like hydrofluoric acid is necessary to control the reaction kinetics, particularly with tetravalent metal precursors, to prevent rapid and uncontrolled precipitation. mdpi.com

The selection of appropriate organic ligands is a key step in fabricating desired phosphide (B1233454) materials. acs.org The synthesis of multimetallic phosphonates can be more complex than that of single metal systems, especially when the metals involved have significantly different chemical properties. acs.org

The phosphonic acid functional group readily participates in hydrogen bonding, leading to the formation of self-assembling supramolecular structures. beilstein-journals.orgd-nb.info When combined with a second organic partner containing basic groups, such as an amine, mixed supramolecular materials can be generated. beilstein-journals.orgd-nb.info

This capacity for supramolecular assembly is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov For instance, the interaction between phosphonic acid-appended naphthalene (B1677914) diimide and melamine (B1676169) results in the formation of flower-shaped supramolecular structures through strong hydrogen bonding. nih.govswinburne.edu.au These complex assemblies demonstrate that hierarchical non-covalent interactions between two components can lead to controlled, multi-dimensional growth. nih.gov

Systematic co-crystallization of pyrazole (B372694) analogues with various phosphonic acids has been shown to produce robust supramolecular synthons, which are responsible for the design of the solid-state structure. rsc.orgresearchgate.net The substituents on the phosphonic acid can influence the conformation of the partner molecule, leading to the formation of distinct supramolecular organic frameworks with a variety of reliable synthons. rsc.orgresearchgate.net

Formation of Metal Phosphonates

Integration into Hybrid Materials and Metal-Organic Frameworks (MOFs)

Phosphonic acids are fundamental building blocks for creating hybrid materials and Metal-Organic Frameworks (MOFs). beilstein-journals.orgtandfonline.com These materials have garnered significant interest for their potential applications in diverse fields such as catalysis, gas storage, and fluorescence. tandfonline.com

The phosphonic acid group serves as an excellent anchor for immobilizing organic or organometallic molecules onto the surfaces of metal oxides. d-nb.info This functionalization is achieved through the formation of robust and stable P-O-metal bonds. conicet.gov.ar The bond between the phosphonate head and the underlying surface oxides can range from ionic to covalent depending on the metal ion's identity and oxidation state. conicet.gov.ar

This surface functionalization can significantly improve the properties of the underlying substrate. For example, functionalizing nanocrystalline Ni-W alloy coatings with octadecylphosphonic acid has been shown to make the surface highly hydrophobic and markedly improve its corrosion resistance. conicet.gov.ar The ability of the phosphonate layer to enhance surface properties stems from the barrier properties of the hydrocarbon chains and the strong bonds between the phosphonate head and the surface. conicet.gov.ar Phosphonic acids have been successfully used to functionalize a variety of surfaces, including those of aluminum, titanium, and zinc oxides, as well as iron oxide nanoparticles and quantum dots. d-nb.infoconicet.gov.ar

The incorporation of phosphonate ligands into metal complexes provides a powerful tool for tuning their electronic and optical properties. nih.govacs.org Introducing phosphonate groups into a ligand can affect the electronic properties of the resulting complexes and can also be used to increase the solubility of the ligand and complexes in polar media. researchgate.net

For example, in cyclometalated iridium(III) complexes, the expansion of the aromatic conjugation length of the ancillary phosphonate ligand can significantly decrease the Lowest Unoccupied Molecular Orbital (LUMO) energy level and, consequently, the HOMO-LUMO gap. nih.gov This tuning of electronic properties is crucial for applications in areas like optoelectronics. nih.govswinburne.edu.au The design and tuning of new ligands are critical for unlocking new reactivity at transition metal centers. nih.gov Even distant functional groups on a ligand can have a marked effect on the spectroscopic and structural properties of the metal complex. nih.gov

Phosphonic Acid Groups as Anchor Moieties for Surface Functionalization

Advanced Functional Materials Derived from Phosphonic Acid Architectures

The versatility of phosphonic acids as building blocks extends into the realm of advanced functional materials. Their robust anchoring capabilities onto a wide variety of surfaces and their propensity to form well-ordered layers make them ideal candidates for the design and fabrication of materials with tailored electronic, optical, and thermal properties. The molecular structure of the phosphonic acid, including analogues of methoxymethylphosphonic acid, can be systematically modified to tune the functionality of the resulting material.

Phosphonic acids serve as powerful linkers between inorganic and organic components, creating hybrid materials with synergistic properties. specificpolymers.com They exhibit strong binding to metal and metal oxide surfaces—such as iron, aluminum, titanium, and zinc oxides—forming stable metal-oxygen-phosphorus (M-O-P) bonds that are often more robust than corresponding metal-siloxane (M-O-Si) linkages. specificpolymers.com This strong interaction is fundamental to their application in modifying surfaces and constructing complex, functional architectures.

One significant area of application is in the development of layered hybrid materials. For instance, copper- and cobalt-based layered simple hydroxides (LSH) have been successfully functionalized using a series of fluorene (B118485) mono- and di-phosphonic acids. exlibrisgroup.com These hybrid materials are synthesized through anionic exchange, where the phosphonic acid moieties intercalate between the metal hydroxide (B78521) layers. exlibrisgroup.com The organization of the fluorene molecules within this inorganic gallery influences the material's properties. While most fluorene phosphonates exhibit quenched luminescence when inserted into the LSH structure, bulky derivatives, such as those with 9,9-dioctyl side chains, retain their luminescent properties. exlibrisgroup.com Furthermore, the cobalt-based analogues display interesting magnetic and magnetoelectric effects, with a ferrimagnetic ordering at low temperatures. exlibrisgroup.com

The ability of phosphonic acids to form self-assembled monolayers (SAMs) is crucial for engineering the surfaces of transparent conductive oxides (TCOs), such as gallium-doped zinc oxide (GaZnO). osti.gov By creating a dense, organized monolayer on the TCO surface, the work function of the electrode can be precisely controlled. This is critical for optimizing charge injection and extraction in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Theoretical and experimental studies have shown that the binding mode of the phosphonic acid—whether bidentate or tridentate—significantly impacts the adsorption energy and the resulting change in the work function. acs.org

In the field of perovskite optoelectronics, phosphonic acid derivatives have emerged as key interfacial modifiers. For example, [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) has been used to enhance the performance of near-infrared perovskite light-emitting diodes (PeLEDs). bohrium.com The phosphonic acid group anchors to the perovskite surface, passivating defects and facilitating more efficient hole injection from the hole-transporting layer. bohrium.com This surface modification can also induce secondary growth of the perovskite grains, leading to improved film quality and device performance. bohrium.com

Analogues and derivatives of this compound have also found specific applications in functional materials. For instance, ethoxylated esters of pentaerythritol-tetra-methoxymethylphosphonic acid are used as components to increase the heat resistance and reduce the flammability of composite materials, particularly those used in the aviation industry. google.com

Below are tables summarizing the properties and applications of functional materials derived from phosphonic acid architectures.

Table 1: Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Key Application/Property
This compound 25028-52-8 CH₅O₄P Precursor for functional materials
Diethyl (Methoxymethyl)phosphonate 32806-04-5 C₆H₁₅O₄P Intermediate in organic synthesis; precursor to phosphonamidates guidechem.comchemsrc.com
({[(2R,3S,4R,5R)-5-[2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy}methyl)phosphonic acid 2216763-68-5 C₁₆H₂₃ClN₅O₇P Nucleotide analogue
Ethoxylated esters of pentaerythritol-tetra-methoxymethylphosphonic acid Not Available Complex Ester Component for heat-resistant and flame-retardant composite materials google.com

Table 2: Functional Materials Based on Phosphonic Acid Architectures

Phosphonic Acid Derivative Material Architecture Functional Property Application
Fluorene mono- and di-phosphonic acids Layered Simple Hydroxides (LSH) with Copper or Cobalt Luminescence (with bulky fluorenes), Ferrimagnetic ordering, Magnetoelectric effect exlibrisgroup.com Optical and Magnetic Materials exlibrisgroup.com
[4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl] phosphonic acid (Me-4PACz) Perovskite Film Surface Modifier Defect passivation, Enhanced hole injection, Induced secondary grain growth bohrium.com High-Performance Near-Infrared Light-Emitting Diodes (PeLEDs) bohrium.com
Fluorinated benzylphosphonic acids Self-Assembled Monolayer (SAM) on Zinc Oxide (ZnO) Work function modification, controlled by binding mode (bidentate vs. tridentate) acs.org Organic Electronics (OLEDs, OPVs) acs.org
Various phosphonic acids Self-Assembled Monolayer (SAM) on Gallium-Doped Zinc Oxide (GaZnO) Surface energy and work function tuning osti.gov Transparent Electrodes in Organic Electronics osti.gov

Catalytic Applications of Phosphonic Acid Derivatives

Phosphonic Acids in Heterogeneous Catalysis

Phosphonic acids and their derivatives are integral to heterogeneous catalysis, where the catalyst is in a different phase from the reactants. savemyexams.comlibretexts.org Their utility stems from their ability to form robust bonds with solid supports, particularly metal oxides, creating stable and reusable catalytic systems. researchgate.netkaust.edu.sa The strong interaction between the phosphonate (B1237965) group and metal oxide surfaces allows for the creation of self-assembled monolayers (SAMs) that can modify and enhance catalytic activity and selectivity. osti.govusda.gov These features make metal phosphonates and their derivatives suitable for applications in ion exchange, adsorption, and catalysis. kaust.edu.sa

The surface of metal oxides can possess both Lewis and Brønsted acid and base sites, which are crucial for many catalytic transformations. researchgate.netosti.govresearchgate.net Phosphonic acids are effective agents for modifying these acid-base properties. osti.gov By grafting phosphonic acids onto metal oxide surfaces like titania (TiO2), zirconia (ZrO2), and alumina (B75360) (Al2O3), it is possible to create or enhance Brønsted acidity. researchgate.netosti.gov

The interaction involves the phosphonic acid group binding selectively to the metal oxide surface, forming a monolayer of chains with a desired terminal group. researchgate.net This modification can tune the catalytic performance for specific reactions. For instance, in alcohol dehydration, the presence of phosphonic acid monolayers on TiO2 was found to lower the activation barrier for the reaction, with the extent of this effect depending on the alcohol's structure and the nature of the phosphonic acid used. osti.gov The mechanism often involves the stabilization of a carbenium-like transition state by the surface-bound phosphonate. osti.gov

Research has shown that functionalizing various metal oxides (including CeO2, anatase-TiO2, and SnO2) with phosphonic acids can significantly increase their dehydration activity while decreasing other reaction pathways like dehydrogenation. osti.gov This selectivity is attributed to the phosphonic acid monolayers acting as surface-level dopants, altering the electronic properties of the catalyst. osti.gov The synergy between the Lewis acid sites of the metal oxide and the Brønsted acidity provided by the phosphonate groups is key to this enhanced catalytic activity. rsc.orgmdpi.com

The versatility of phosphonic acids allows for the rational design of multifunctional catalysts where multiple active sites are incorporated into a single system. acs.orgrsc.orgnih.gov These catalysts can perform several reaction steps sequentially, improving efficiency and reducing waste. rsc.org

One strategy involves creating metal-organic frameworks (MOFs) or hybrid networks using phosphonate ligands. kaust.edu.saacs.orgnih.gov These frameworks can possess inherent porosity and uniformly distributed catalytic sites. kaust.edu.sanih.gov For example, metal phosphonate frameworks can be designed to have both Lewis acidic metal centers and Brønsted acidic P-OH groups, making them effective for reactions like the chemical fixation of CO2. rsc.orgacs.org

Another approach is to use carboxyalkylphosphonic acids to create bifunctional catalysts. researchgate.net When adsorbed on a metal oxide support like alumina, the phosphonate group anchors the molecule to the surface, while the terminal carboxylic acid group provides a second functionality. researchgate.net This design has been shown to improve activity and selectivity in deoxygenation reactions by generating strong acid sites on the support adjacent to metal nanoparticles. researchgate.net The design of such catalysts can be meticulously tuned; for instance, a series of 16 isostructural chiral porous MOFs were prepared from a single phosphono-carboxylate ligand, demonstrating that systematic tuning of Lewis acidity and catalytic activity is possible. nih.gov These MOFs proved to be efficient heterogeneous catalysts for several types of asymmetric reactions. nih.gov

Acid-Base Catalysis on Metal Oxides

Potential in Green Chemistry Catalysis

Phosphonic acid derivatives are gaining attention for their role in green chemistry, which seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgajrconline.orgmdpi.com Their application in heterogeneous catalysis aligns with green principles by facilitating catalyst separation and reuse, thereby minimizing waste. phosphonics.comthe-innovation.org

A significant area of application is the chemical fixation of carbon dioxide (CO2), a major greenhouse gas. rsc.orgnih.govrsc.org Metal phosphonates have emerged as promising heterogeneous catalysts for converting CO2 into valuable chemicals like cyclic carbonates. rsc.orgacs.orgresearchgate.net For instance, a nickel(II) phosphonate catalyst has demonstrated high efficiency in the cycloaddition of CO2 to epoxides under mild conditions—atmospheric pressure and room temperature—which adheres to the green chemistry principle of designing for energy efficiency. acs.org Similarly, a microporous zinc phosphonate has shown excellent catalytic performance in synthesizing various cyclic carbonates from CO2 at moderate pressures. rsc.org

The table below summarizes the catalytic performance of two metal phosphonate systems in the cycloaddition of CO2 with epoxides.

CatalystEpoxide SubstrateTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity (%)Source
[Ni2(H4L)(H2O)4]nPropylene oxideRoom Temp.12493>99 acs.org
[Ni2(H4L)(H2O)4]n1,2-EpoxybutaneRoom Temp.12491>99 acs.org
[Ni2(H4L)(H2O)4]nEpichlorohydrinRoom Temp.12495>99 acs.org
ZnGLyPropylene oxide8010129599 rsc.org
ZnGLyStyrene oxide8010129699 rsc.org
ZnGLyEpichlorohydrin8010129899 rsc.org

Phosphonic acids also contribute to developing greener synthetic routes. An electrophotocatalyst based on hydroxyapatite (B223615) coated with zirconyl chloride and a phosphonate has been used to synthesize amino acids directly from a gas mixture of N2, CO2, CH4, and H2O under mild conditions, opening new avenues for sustainable nitrogen fixation and CO2 recycling. rsc.org

Mechanistic Insights into Phosphonate-Assisted Catalytic Processes

Understanding the mechanism of phosphonate-assisted catalysis is crucial for optimizing catalyst design. The phosphonic acid group can participate in catalysis in several ways. In acid-catalyzed reactions, the P-OH groups of phosphonic acids can act as Brønsted acid sites. acs.orgresearchgate.net

For example, in the cycloaddition of CO2 and epoxides catalyzed by a Ni(II) phosphonate, the proposed mechanism involves the activation of the epoxide's oxygen by both Brønsted acidic sites (P-OH groups and coordinated water molecules) and Lewis acidic metal centers. acs.org This dual activation weakens the C-O bond of the epoxide, facilitating a nucleophilic attack that leads to ring-opening. Subsequently, CO2 inserts into the intermediate, which then cyclizes to form the cyclic carbonate. acs.org

In other systems, such as the hydrolysis of amides, an adjacent phosphonic acid moiety provides intramolecular nucleophilic assistance. researchgate.netcdnsciencepub.com The hydrolysis of 2'-phosphonobenzanilide is accelerated by the phosphonic acid group, with the reaction subject to general base catalysis in acidic solutions. researchgate.net The proposed mechanism suggests that the phosphonic acid group dissociates upon forming an addition intermediate, creating a zwitterion. This intermediate's decomposition is the rate-determining step, where a base assists in proton removal, leading to a mixed phosphonic-carboxylic anhydride (B1165640) that hydrolyzes rapidly. researchgate.net Similarly, studies on the hydrolysis of phosphonate esters with a neighboring amide group suggest a mechanism involving acid catalysis of intramolecular nucleophilic catalysis. acs.org

In enzymatic systems, phosphonohydrolases have evolved to cleave the stable carbon-phosphorus (C-P) bond. unm.edu The mechanism of phosphonoacetaldehyde (B103672) hydrolase, for instance, involves the formation of a Schiff base with an active site lysine, which activates the P-C bond for cleavage. This is followed by a phosphoryl transfer to an aspartate residue before final hydrolysis. unm.edu While not heterogeneous catalysis, these biological mechanisms provide valuable insight into how the phosphonate group can be activated and transformed.


Theoretical and Computational Investigations of Methoxymethylphosphonic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation (MP2) theory, are employed to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods can provide detailed information about molecular geometries, charge distributions, and the energies of different molecular states, which are crucial for understanding reaction mechanisms. mdpi.comnumberanalytics.com

For instance, DFT can be used to optimize the geometries of reactants, intermediates, and products in a chemical reaction, and to calculate their corresponding energies. numberanalytics.com This information helps in constructing a theoretical framework to understand the reaction pathway. numberanalytics.com The choice of the functional and basis set in these calculations is critical for obtaining accurate results. aspbs.com For example, some DFT functionals might incorrectly predict the lowest energy structure of a molecule if they have a low fraction of Hartree-Fock exchange. nih.gov

Table 1: Key Applications of Quantum Chemical Calculations

Application Description of Insights Gained
Geometry Optimization Predicts the three-dimensional arrangement of atoms in a molecule, including bond lengths and angles. numberanalytics.com
Energy Calculations Determines the relative energies of different molecular conformations, transition states, and products to map out reaction energy profiles. numberanalytics.com
Electronic Property Analysis Provides information on charge distribution, dipole moments, and molecular orbitals, which are key to understanding reactivity.

| Spectroscopic Prediction | Can be used to simulate various types of spectra (e.g., NMR, IR) to aid in the identification and characterization of molecules. numberanalytics.com |

Molecular Dynamics Simulations of Phosphonate (B1237965) Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the interactions between molecules, such as a drug and its protein target or a surfactant and a surface. rsc.orgdovepress.com MD simulations can provide detailed, atom-level information that is often difficult to obtain through experimental methods alone. dovepress.com

In the context of phosphonates, MD simulations can be used to explore how these molecules interact with their biological targets. peerj.com By simulating the system over a period of time, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for molecular recognition and binding. peerj.com These simulations can also help in understanding the miscibility of a drug in a polymer matrix for drug delivery applications. dovepress.com

For example, MD simulations have been used to study the self-organization of octadecyl phosphonic acid on an aluminum oxide surface, revealing how the molecules arrange themselves into ordered monolayers. rsc.org Such simulations can also elucidate the role of the solvent in these processes. rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. numberanalytics.com By combining quantum chemical calculations and other computational techniques, researchers can model the entire reaction pathway, including the identification of transition states and intermediates. numberanalytics.com This approach provides a theoretical framework for understanding and predicting the outcome of a reaction. numberanalytics.com

Techniques like isotopic labeling and kinetic studies can be used in conjunction with computational modeling to validate the proposed mechanisms. numberanalytics.com For example, a phosphonamidate of methoxymethylphosphonic acid (MMPA) with propofol (B549288) and L-alanine ethyl ester has been identified as an effective scaffold for oral drug delivery. researchgate.net Computational modeling could be employed to understand the mechanism of drug release from this prodrug.

Structure-Activity Relationship Studies based on Molecular Design

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. cardiff.ac.uk This knowledge is crucial for the design of new and more potent drugs. ugent.beacs.org Computational methods play a significant role in modern SAR studies by enabling the rational design of new molecules and predicting their activity before they are synthesized.

By modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can build a model that relates specific structural features to biological function. ugent.be For instance, modifications to the phosphonate group of antimalarial drugs have been explored to improve their oral availability. ugent.be Similarly, the introduction of a rigid element like a double bond has been shown to be important for the antiviral activity of some acyclic nucleosides. cardiff.ac.uk

Computational tools can be used to design libraries of virtual compounds and predict their binding affinity to a target protein, helping to prioritize which compounds to synthesize and test. nih.gov This approach can significantly accelerate the drug discovery process. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound (MMPA)
Propofol
L-alanine ethyl ester
Octadecyl phosphonic acid
Fosmidomycin
FR900098
((N-hydroxy-N-methylcarbamoyl)methoxy)methylphosphonic acid
Bis(pivaloyloxymethyl)ester
O-benzylhydroxylamine
Bromotrimethylsilane (B50905)
Triethylphosphite
Pyridinium perchlorate
2,6-lutidine
Sofosbuvir
Tenofovir alafenamide fumarate
SHR170008
2ʹ,3ʹ-dihydrospirao[azetidine-3,1ʹ-indene]
(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)tetrahydrofuran-3,4-diyl diacetate
Et3N
AMP
VX

Environmental and Biological Context of Phosphonic Acids Excluding Human Clinical/safety Aspects

Biosynthesis of Methylphosphonic Acid in Marine Microbes

The presence of methylphosphonic acid (MPn) and other phosphonates in marine environments is primarily due to their synthesis by various microorganisms. nih.govnih.gov These compounds are a significant component of the dissolved organic phosphorus pool, particularly in nutrient-limited regions of the ocean. pnas.orgnih.gov

The formation of the characteristic carbon-phosphorus (C-P) bond in virtually all known biogenic phosphonates begins with the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to form phosphonopyruvate (B1221233) (PnPy). frontiersin.orgmicrobiologyresearch.org This crucial step is catalyzed by the enzyme phosphoenolpyruvate mutase (PepM). pnas.orgfrontiersin.orgpnas.org Due to the unfavorable equilibrium of this reaction, which favors PEP, most phosphonate-producing organisms utilize a subsequent irreversible step. frontiersin.orgmicrobiologyresearch.org This involves the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by the enzyme phosphonopyruvate decarboxylase (Ppd). pnas.orgfrontiersin.orgmicrobiologyresearch.org

From PnAA, the pathway to methylphosphonic acid involves further enzymatic transformations. One proposed pathway involves the conversion of PnAA to 2-hydroxyethylphosphonic acid (2-HEP), which is then acted upon by methylphosphonate (B1257008) synthase (MpnS) to produce MPn. nih.govpnas.org The gene encoding PepM (pepM) is considered a robust biomarker for identifying the potential for phosphonate (B1237965) biosynthesis in microbial genomes. nih.govpnas.org Studies have identified these biosynthetic pathways in a range of marine microbes, including the abundant bacterioplankton groups Prochlorococcus and SAR11, as well as the marine archaeon Nitrosopumilus maritimus. nih.govnih.govpnas.org

Table 1: Key Enzymes in Methylphosphonic Acid Biosynthesis

EnzymeAbbreviationReaction CatalyzedReference
Phosphoenolpyruvate mutasePepMPhosphoenolpyruvate → Phosphonopyruvate pnas.orgfrontiersin.org
Phosphonopyruvate decarboxylasePpdPhosphonopyruvate → Phosphonoacetaldehyde pnas.orgfrontiersin.org
Methylphosphonate synthaseMpnS2-Hydroxyethylphosphonic acid → Methylphosphonic acid nih.gov

The breakdown, or catabolism, of phosphonates by marine microbes has significant ecological consequences, most notably its contribution to the marine methane (B114726) cycle. nih.govnih.gov While methane is typically associated with anaerobic environments, the aerobic surface waters of the ocean are often supersaturated with this potent greenhouse gas, a phenomenon known as the "marine methane paradox". nih.govnih.govmpi-bremen.de

The catabolism of methylphosphonic acid by phosphorus-starved microbes is a key source of this aerobic methane. nih.govnih.govmpi-bremen.de Microorganisms possessing the carbon-phosphorus (C-P) lyase enzyme complex can cleave the C-P bond in MPn, releasing methane as a byproduct while assimilating the phosphorus. nih.govnih.gov The genes for C-P lyase are widespread in marine microbial communities. nih.govnih.gov This process links the cycling of phosphorus, a limiting nutrient in many ocean regions, directly to the production of methane. nih.govasm.org

In phosphorus-depleted environments, the ability to utilize phosphonates as a phosphorus source provides a competitive advantage to certain microbes. nih.govnih.gov This metabolic capability is not limited to marine systems; it has also been identified as a potentially important process in freshwater ecosystems. nih.govresearchgate.net The degradation of phosphonates, therefore, represents a crucial adaptive strategy for microbial survival in nutrient-poor waters and plays a pivotal role in global biogeochemical cycles of both phosphorus and carbon. pnas.orgnih.govasm.org

Q & A

Q. What are the primary synthetic routes for methoxymethylphosphonic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via phosphonite addition to imines or modified Mannich reactions. For example, bis(trimethylsilyl) phosphonite reacts with N-tritylalkanimines in a one-pot method to yield aminoalkylphosphonous acids, which can be further functionalized . The Mannich reaction involving phosphorous acid, formaldehyde, and amines is another route, though precise stoichiometry and pH control (e.g., ~4.5–5.5) are critical to avoid side products like polymeric phosphates . Post-synthesis purification via recrystallization (e.g., ethanol/propylene oxide mixtures) improves purity, with yields averaging 50–60% .

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Spectroscopy : Use 31P^{31}\text{P} NMR to confirm phosphonate group integrity (δ ~10–30 ppm). IR spectroscopy identifies P=O stretches (~1200 cm1^{-1}) and P-O-C linkages (~1050 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, while LC-MS validates molecular weight .
  • Thermal Analysis : TGA/DSC evaluates stability under heating (decomposition onset typically >150°C) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., argon). Avoid moisture (RH <30%) and incompatible materials like strong acids/bases or oxidizing agents, which may hydrolyze the phosphonate ester or trigger redox reactions .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in drug-delivery systems?

this compound acts as a delivery vehicle for hydrophobic drugs (e.g., propofol) by forming stable ionic complexes via its phosphonate group. In vivo studies show enhanced oral bioavailability due to improved solubility and resistance to gastric pH degradation. However, competitive binding with serum proteins may reduce efficacy, requiring co-administration with albumin inhibitors .

Q. How does this compound interact with biological macromolecules, and what analytical methods quantify these interactions?

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure affinity for proteins (e.g., serum albumin). Reported KdK_d values range from 106^{-6} to 105^{-5} M .
  • Molecular Dynamics (MD) : Simulations reveal preferential binding to positively charged residues (e.g., lysine) in enzyme active sites, as seen in carboxypeptidase inhibition studies .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., LD50_{50} variability in rodent models) may arise from impurities (e.g., residual silylating agents) or formulation differences. Implement strict quality control via ICP-MS to detect heavy metals (<1 ppm) and validate assays using OECD Guidelines 423/425 .

Q. How can computational modeling optimize this compound derivatives for targeted applications?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization. For example, substituting the methoxy group with electron-withdrawing moieties (e.g., nitro) enhances hydrolytic stability but may reduce cellular uptake .

Methodological Challenges and Solutions

Q. What experimental designs mitigate hydrolysis during synthesis or biological testing?

  • Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques to exclude moisture.
  • Add stabilizers like crown ethers (e.g., 18-crown-6) to chelate trace metal ions that catalyze degradation .
  • Monitor hydrolysis kinetics via 31P^{31}\text{P} NMR in PBS buffer (pH 7.4) at 37°C to simulate physiological conditions .

Q. How do researchers validate this compound’s activity in complex biological matrices?

  • Tracer Studies : Radiolabel the compound with 32P^{32}\text{P} or 14C^{14}\text{C} to track distribution in tissues via autoradiography.
  • Metabolomics : LC-HRMS identifies metabolites (e.g., phosphoric acid derivatives) in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.